molecular formula C9H12LiNO3S B2971459 Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate CAS No. 2171901-41-8

Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate

Cat. No.: B2971459
CAS No.: 2171901-41-8
M. Wt: 221.2
InChI Key: RNDIQDURLSVHFT-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate is a chemical compound with the molecular formula C9H14LiNO3S. This compound is notable for its unique structure, which includes a lithium ion coordinated to a pyridine ring substituted with a tert-butoxy group and a sulfinate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine-2-sulfonic acid and tert-butyl alcohol.

    Formation of tert-Butyl Ester: The 6-chloropyridine-2-sulfonic acid is reacted with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form the tert-butyl ester.

    Lithiation: The tert-butyl ester is then treated with a lithium reagent, such as n-butyllithium, to replace the chlorine atom with a lithium ion, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate can undergo various chemical reactions, including:

    Substitution Reactions: The lithium ion can be replaced by other cations through metathesis reactions.

    Oxidation and Reduction: The sulfinate group can participate in redox reactions, where it can be oxidized to a sulfonate or reduced to a thiol.

    Coupling Reactions: The pyridine ring can undergo coupling reactions with other aromatic compounds, facilitated by the presence of the lithium ion.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other metal salts.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinate group can yield sulfonates, while reduction can produce thiols.

Scientific Research Applications

Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion can stabilize negative charges on intermediates, facilitating reactions that would otherwise be less favorable. The tert-butoxy and sulfinate groups can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate
  • Lithium(1+) ion 5-(tert-butoxy)pyridine-2-sulfinate

Uniqueness

Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate is unique due to the specific positioning of the tert-butoxy and sulfinate groups on the pyridine ring. This arrangement can lead to different reactivity and selectivity compared to similar compounds with different substitution patterns. The specific electronic and steric effects imparted by the tert-butoxy group at the 6-position can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

lithium;6-[(2-methylpropan-2-yl)oxy]pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.Li/c1-9(2,3)13-7-5-4-6-8(10-7)14(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDIQDURLSVHFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC1=NC(=CC=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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